4-acetyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-acetyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S2/c1-12(19)13-4-7-15(8-5-13)24(20,21)18-11-14-6-9-16(22-14)17-3-2-10-23-17/h2-10,18H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEJORWQORCUKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene and furan intermediates, followed by their coupling with benzenesulfonamide. The acetylation step is usually performed last to introduce the acetyl group.
Thiophene and Furan Synthesis: The thiophene and furan rings can be synthesized using methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Coupling Reaction: The thiophene and furan intermediates are then coupled with benzenesulfonamide using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Acetylation: The final step involves acetylation of the coupled product using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, using reagents like halogens, alkylating agents, or nucleophiles.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide, or potassium permanganate.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide), or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
4-acetyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies and reaction mechanisms.
Mechanism of Action
The mechanism of action of 4-acetyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide depends on its specific application:
Biological Activity: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting or modulating their activity.
Electronic Properties: In materials science, the conjugated systems of the thiophene and furan rings facilitate electron transport, making the compound suitable for use in electronic devices.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, are known for their anti-inflammatory and anesthetic properties.
Furan Derivatives: Furan-based compounds are often used in pharmaceuticals and as intermediates in organic synthesis.
Uniqueness
4-acetyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer a range of chemical reactivity and potential applications. The presence of both thiophene and furan rings, along with the sulfonamide and acetyl groups, makes it a versatile compound for various scientific research fields.
Biological Activity
4-acetyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article synthesizes existing research findings on the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 4-acetyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide features a sulfonamide group, which is known for its biological activity. The presence of thiophene and furan rings suggests potential interactions with biological targets due to their electron-rich nature.
Table 1: Chemical Structure
| Component | Description |
|---|---|
| Sulfonamide Group | -SO2NH2 |
| Acetyl Group | -COCH3 |
| Thiophene Ring | C4H3S |
| Furan Ring | C4H4O |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various sulfonamide derivatives, including 4-acetyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide. The disc diffusion method was employed to assess antibacterial efficacy against standard bacterial strains.
Findings:
- Inhibition Zone Diameter : The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with inhibition zones comparable to standard antibiotics.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 6.45 mg/mL to 6.72 mg/mL, indicating notable antibacterial activity.
Anti-inflammatory Activity
The anti-inflammatory potential of the compound was assessed using carrageenan-induced paw edema in rats.
Results:
- The compound significantly reduced edema at various time points, demonstrating an effectiveness comparable to established anti-inflammatory agents.
- The percentage inhibition of edema was calculated as follows:
- At 1 hour: 94.69%
- At 2 hours: 89.66%
- At 3 hours: 87.83%
Table 2: Biological Activity Summary
| Activity Type | Test Method | Results |
|---|---|---|
| Antimicrobial | Disc Diffusion | Significant inhibition against E. coli and S. aureus |
| Anti-inflammatory | Carrageenan-induced edema | 94.69% inhibition at 1 hour |
The mechanism by which 4-acetyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide exerts its biological effects may involve the inhibition of key enzymes or pathways associated with bacterial growth and inflammation.
- Enzyme Inhibition : Sulfonamides typically inhibit dihydropteroate synthase, a critical enzyme in bacterial folate synthesis.
- Inflammatory Pathways : The compound may also modulate inflammatory cytokines, thereby reducing edema formation.
Study on Antimicrobial Efficacy
A study published in the Journal of Antibiotics evaluated a series of benzenesulfonamides, including our compound, for their antimicrobial properties against resistant strains.
Key Findings :
- The compound showed superior activity compared to traditional antibiotics like penicillin.
- It was effective against biofilm-forming bacteria, which are notoriously difficult to treat.
Study on Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory effects in an animal model, demonstrating that compounds similar to 4-acetyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide could significantly reduce inflammatory markers in serum.
:
The studies indicate that this compound holds promise for further development as both an antimicrobial and anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-acetyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide, and what are the critical parameters affecting yield and purity?
- Methodological Answer : The synthesis of this compound likely involves multi-step reactions, including:
- Sulfonylation : Reacting a benzenesulfonyl chloride derivative with an amine-containing intermediate (e.g., (5-(thiophen-2-yl)furan-2-yl)methylamine) under basic conditions (e.g., triethylamine in dichloromethane) .
- Acetylation : Introducing the acetyl group via Friedel-Crafts acylation or nucleophilic substitution, depending on the reactivity of the aromatic ring .
- Heterocycle Coupling : Suzuki-Miyaura cross-coupling to attach the thiophene-furan moiety, requiring palladium catalysts and optimized ligand systems .
- Critical Parameters :
- Temperature : Excess heat can lead to decomposition of sensitive functional groups (e.g., sulfonamide or acetyl groups).
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates for SN2 mechanisms, while non-polar solvents (e.g., toluene) favor cyclization .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the pure product .
Q. How can the structural integrity of this compound be confirmed using spectroscopic and crystallographic methods?
- Spectroscopic Techniques :
- NMR : H and C NMR can confirm the presence of the acetyl group (δ ~2.6 ppm for CH, 190–210 ppm for carbonyl in C) and sulfonamide protons (δ ~7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular formula (e.g., [M+Na] peak matching theoretical mass) .
- Crystallographic Methods :
- Single-crystal X-ray diffraction using SHELX software for refinement can resolve 3D structure, including bond angles and torsional strain in the thiophene-furan moiety .
- Visualization tools like ORTEP-3 or WinGX aid in interpreting electron density maps .
Advanced Research Questions
Q. What experimental design considerations are crucial for evaluating the biological activity of this compound, particularly in anticancer assays?
- Cell Line Selection : Use panels of cancer cell lines (e.g., MCF-7, HeLa) with varying expression levels of target enzymes (e.g., carbonic anhydrase IX, implicated in tumor hypoxia) .
- Dose-Response Curves : Test concentrations spanning 0.1–100 μM to determine IC values, with cisplatin or doxorubicin as positive controls .
- Mechanistic Studies :
- Enzyme Inhibition Assays : Monitor carbonic anhydrase activity via stopped-flow CO hydration, comparing inhibition potency with acetazolamide .
- Apoptosis Pathways : Use flow cytometry (Annexin V/PI staining) to quantify apoptosis induction .
Q. How can conflicting data regarding the compound's solubility and bioavailability be systematically addressed?
- Solubility Profiling :
- Experimental : Measure solubility in PBS, DMSO, and simulated biological fluids (e.g., SIF/SGF) using HPLC quantification .
- Computational : Apply Multiwfn software to calculate solvent-accessible surface area (SASA) and predict logP values .
- Bioavailability Optimization :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability .
- Nanocarrier Systems : Encapsulate the compound in liposomes or PLGA nanoparticles to improve pharmacokinetics .
Q. What strategies can be employed to modify the compound's structure to enhance target selectivity while minimizing off-target effects?
- Structure-Activity Relationship (SAR) Studies :
- Substituent Effects : Replace the acetyl group with electron-withdrawing groups (e.g., nitro) to enhance binding to hydrophobic enzyme pockets .
- Bioisosteric Replacement : Substitute the thiophene ring with furan or pyrrole to reduce hepatotoxicity while maintaining π-π stacking interactions .
- Selectivity Screening :
- Kinase Profiling : Use kinase inhibitor panels (e.g., Eurofins) to identify off-target kinase inhibition .
- Molecular Docking : Simulate binding modes with AutoDock Vina to prioritize derivatives with higher affinity for the target (e.g., carbonic anhydrase IX) .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported biological activity across different studies?
- Standardization : Ensure consistent assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Meta-Analysis : Compare IC values across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .
- Orthogonal Validation : Confirm activity via alternative assays (e.g., Western blot for protein expression vs. cell viability assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
